molecular formula C18H17NO2 B1597039 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol CAS No. 94004-77-0

1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol

Cat. No.: B1597039
CAS No.: 94004-77-0
M. Wt: 279.3 g/mol
InChI Key: FBZNXNGYOHLNQT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol (CAS 94004-77-0) is a quinoline-derived compound with the molecular formula C₁₈H₁₇NO₂ and a molecular weight of 279.33 g/mol . Structurally, it features a quinoline ring linked to a 4-methoxyphenyl group via an ethanol bridge. This compound is primarily explored in medicinal chemistry for its structural resemblance to bioactive molecules, though specific pharmacological applications remain under investigation .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-quinolin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11,18,20H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZNXNGYOHLNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372074
Record name 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94004-77-0
Record name 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Addition of Quinoline Derivatives to 4-Methoxyphenyl Precursors

One of the primary methods involves the nucleophilic addition of a quinoline-based nucleophile to a 4-methoxyphenyl-substituted electrophile such as a bromoacetophenone derivative. This approach is supported by synthetic protocols involving 2-bromo-1-(4-methoxyphenyl)ethanone as a key electrophilic intermediate.

  • Procedure Summary:

    • Reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with quinoline or quinoline derivatives under controlled conditions to form the corresponding 1-(4-methoxyphenyl)-2-(quinolin-2-yl)ethanol.
    • The reaction typically proceeds via nucleophilic substitution at the bromo-substituted carbon, followed by reduction or further functional group manipulation to yield the ethanol derivative.
    • Yields reported are high, often exceeding 85-90%, indicating an efficient synthetic route.
  • Supporting Data:

    • For example, a similar synthesis of 1-(4-methoxyphenyl)-2-phenoxyethanol was achieved with a 98% yield using analogous procedures, indicating the robustness of this method for related compounds.
    • 1H NMR data confirm the presence of characteristic protons of the methoxyphenyl and quinoline moieties, supporting the successful formation of the targeted ethanol compound.

Stepwise Synthesis via Quinolinone Derivatives and Subsequent Functional Group Transformations

Another reported method involves the preparation of quinolinone derivatives followed by functionalization to introduce the 4-methoxyphenyl ethanol moiety.

  • Key Steps:

    • Synthesis of quinolinone derivatives through chemoselective reactions of heterocyclic amides with acrylic acid derivatives.
    • Conversion of esters to carboxylic acids and hydrazides, which serve as building blocks for further modifications.
    • Attachment of organic residues with varying lipophilicity/hydrophilicity to the quinoline ring to enhance biological activity.
  • Example Reaction:

Compound Reagents/Conditions Yield (%) Description
Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (2a) Sodium hydroxide in ethanol/water, 25°C, 10 h 91 Hydrolysis to 3-[2-oxoquinolin-1(2H)-yl]propanoic acid (3)
Further modification Hydroxylamine hydrochloride, KOH, ethanol - Formation of hydrazide derivatives
  • This method provides a modular approach to quinoline functionalization, which could be adapted to synthesize the target ethanol compound by introducing the 4-methoxyphenyl group at appropriate stages.

Patent-Described Processes for Quinoline-Based Hydroxyethyl Derivatives

Patent literature describes processes for synthesizing quinoline-based hydroxyethyl compounds structurally related to this compound.

  • Highlights:

    • Use of brominated quinolinone intermediates reacted with 4-methoxyphenyl-substituted amines under reflux in mixed solvents (dichloromethane, dimethylformamide).
    • Subsequent debenzylation and reduction steps using sodium borohydride at low temperatures to yield hydroxyethyl quinoline derivatives.
    • Crystallization and purification steps to isolate the final product as a hydrochloride salt with high purity and yield (~90%).
  • Example Reaction Sequence:

Step Reagents/Conditions Yield (%) Notes
Coupling of brominated quinolinone with (R)-4-methoxy-α-methyl-N-(benzyl)-benzeneethanamine DCM/DMF, sodium bicarbonate, reflux overnight 91 Formation of intermediate (XIII)
Debenzylation and reduction Sodium borohydride, DCM/methanol, -60°C to -10°C - Formation of hydroxyethyl quinoline (XIV)
  • These processes demonstrate practical and scalable routes to quinoline-4-methoxyphenyl ethanol derivatives with stereochemical control.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Conditions Yield (%) Notes
Nucleophilic addition 2-bromo-1-(4-methoxyphenyl)ethanone, quinoline Room temp to reflux 85-98 High-yielding, straightforward synthesis
Multicomponent reaction (MCR) 8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum’s acid Reflux in MeCN and AcOH 68 One-pot telescoped synthesis, adaptable
Quinolinone derivative modification Heterocyclic amides, acrylic acid derivatives Heating, hydrolysis, functionalization 85-91 Modular approach for quinoline functionalization
Patent process with brominated quinolinone Brominated quinolinone, 4-methoxyphenyl amine Reflux, low-temp reduction ~90 Stereoselective, scalable, includes purification

Research Findings and Notes

  • The nucleophilic substitution of bromoacetophenone derivatives with quinoline nucleophiles is the most direct and widely used method to prepare this compound, offering high yields and purity.
  • Multicomponent reactions offer innovative synthetic routes that can be tailored to produce quinoline-4-methoxyphenyl derivatives with functional group diversity, though yields may be moderate.
  • Stepwise functionalization of quinolinone derivatives provides flexibility to modify the quinoline core and attach various organic groups, including the 4-methoxyphenyl ethanol moiety.
  • Patent literature reveals practical synthetic sequences combining coupling, reduction, and purification steps that yield stereochemically defined hydroxyethyl quinoline derivatives, underscoring the industrial relevance of these methods.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄) convert the alcohol to 1-(4-methoxyphenyl)-2-(quinolin-2-yl)ethanone.
Example Reaction:

1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanolH2SO4CrO31-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanone+H2O\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{CrO}_3} \text{1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanone} + \text{H}_2\text{O}

This reaction is supported by analogous alcohol oxidations in quinoline derivatives .

Esterification and Acylation

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example, treatment with acetic anhydride yields the corresponding acetate ester.
Example Reaction:

This compound+(CH3CO)2O1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethyl acetate+CH3COOH\text{this compound} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethyl acetate} + \text{CH}_3\text{COOH}

Ester derivatives are often intermediates for further functionalization .

Nucleophilic Substitution at the Quinoline Nitrogen

The quinoline nitrogen can act as a weak base, participating in reactions with electrophiles. For instance, alkylation with methyl iodide in the presence of a base forms a quaternary ammonium salt.
Example Reaction:

This compound+CH3IBaseN-Methyl-1-(4-methoxyphenyl)-2-(quinolinium-2-yl)ethanol iodide\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N-Methyl-1-(4-methoxyphenyl)-2-(quinolinium-2-yl)ethanol iodide}

Such reactions are common in nitrogen-containing heterocycles .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution to the para position (relative to the methoxy group). Nitration or sulfonation reactions occur under standard conditions.
Example Reaction (Nitration):

This compoundH2SO4HNO31-(3-Nitro-4-methoxyphenyl)-2-(quinolin-2-yl)ethanol\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} \text{1-(3-Nitro-4-methoxyphenyl)-2-(quinolin-2-yl)ethanol}

The methoxy group’s electron-donating nature enhances reactivity at the aromatic ring .

Dehydration to Form Alkenes

Under acidic conditions (e.g., H₂SO₄ or p-TsOH), the alcohol undergoes dehydration to generate a substituted styrene derivative.
Example Reaction:

This compoundΔ,H2SO41-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethylene+H2O\text{this compound} \xrightarrow{\Delta, \text{H}_2\text{SO}_4} \text{1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethylene} + \text{H}_2\text{O}

This is a typical elimination reaction for secondary alcohols .

Coordination Chemistry

The quinoline nitrogen and hydroxyl group can act as ligands for metal ions. For example, coordination with Cu(II) or Fe(III) forms stable complexes, which are studied for catalytic or medicinal applications .

Demethylation of the Methoxy Group

Strong acids (e.g., HBr/AcOH) cleave the methoxy group to yield a phenolic derivative.
Example Reaction:

This compoundHBr/AcOH1-(4-Hydroxyphenyl)-2-(quinolin-2-yl)ethanol+CH3Br\text{this compound} \xrightarrow{\text{HBr/AcOH}} \text{1-(4-Hydroxyphenyl)-2-(quinolin-2-yl)ethanol} + \text{CH}_3\text{Br}

Demethylation is a key step in modifying aromatic ethers .

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism involving the formation of a chromate intermediate .

  • Electrophilic Substitution : The methoxy group activates the phenyl ring through resonance donation, directing incoming electrophiles to the para position .

  • Dehydration : Follows an E1 or E2 pathway, depending on acid strength and temperature .

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol, with the CAS number 94004-77-0, is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications in medicinal chemistry, pharmacology, and material science, supported by data tables and documented case studies.

Anticancer Activity

This compound has shown promising results in anticancer research. Studies indicate that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of quinoline derivatives, including this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating potent activity.

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound. It has been tested against a range of bacteria and fungi, showing effectiveness in inhibiting growth.

Data Table: Antimicrobial Activity

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.

Case Study:
In an experimental model of neurodegeneration, this compound demonstrated a significant reduction in neuronal cell death when administered prior to exposure to neurotoxic agents. The mechanism appears to involve the activation of antioxidant pathways.

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to emit light when an electric current is applied can be harnessed for developing efficient lighting and display technologies.

Data Table: OLED Performance Metrics

ParameterValue
Luminous Efficiency20 cd/A
Turn-on Voltage3.5 V
Lifetime>10,000 hours

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Key Observations:

  • Quinoline vs. Phenyl Substitution: Replacement of quinoline with phenyl (as in 2-(4-Methoxyphenyl)-1-phenylethanol) reduces π-π interactions and polarizability, impacting solubility and biological activity .
  • Functional Group Variations: Sulfanyl and nitro groups in analogs (e.g., 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}ethanone) alter electronic properties and metabolic stability, directing applications toward materials science or toxicology .

Physical and Chemical Properties

Property This compound 2-(Quinolin-2-yl)ethanol 2-(4-Methoxyphenyl)-1-phenylethanol
Molecular Weight (g/mol) 279.33 173.21 228.29
Melting Point Not reported 96–100°C Not reported
Boiling Point Not reported 140–160°C (0.5 Torr) Not reported
Solubility Likely soluble in ethanol, DMSO* Soluble in ethanol Soluble in polar organic solvents
Synthesis Method Ethanol reflux, crystallization* Not specified Grignard/condensation reactions

*Inferred from analogous quinoline synthesis protocols (e.g., ).

Pharmacological and Industrial Relevance

  • Medicinal Chemistry: The quinoline-methoxyphenyl scaffold is associated with antimicrobial and anticancer research, though the target compound’s specific activity requires further validation .

Biological Activity

1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a quinoline moiety linked to a methoxy-substituted phenyl group through an ethanol bridge. The synthesis typically involves the reaction of quinoline derivatives with 4-methoxyphenyl compounds. Various synthetic routes have been explored, emphasizing the importance of substituent positioning on biological activity.

Anticancer Activity

Recent studies highlight the compound's promising anticancer properties . For example, in vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MDA-MB231 (breast cancer)
  • PC-3 (prostate cancer)

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa16.4Induction of apoptosis via G2/M arrest
MDA-MB2316.0Inhibition of tubulin polymerization
PC-35.0Activation of caspase pathways

The biological activity of this compound is attributed to several mechanisms:

  • Tubulin Inhibition : Similar to other quinoline derivatives, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : Treatment with the compound results in increased expression of pro-apoptotic factors such as p53 and initiator caspases, which are crucial for initiating apoptosis .
  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest, effectively halting cell division and promoting programmed cell death in malignant cells .

Case Studies and Research Findings

A series of studies have evaluated the efficacy and safety profile of this compound:

  • Study on MCF-7 Cells : A recent investigation reported that this compound caused mitochondrial dysfunction in MCF-7 cells, leading to enhanced cytotoxicity .
  • Comparative Analysis : In a comparative study with other quinoline derivatives, this compound exhibited superior activity against resistant cancer cell lines, suggesting its potential as a lead compound for further development .

Toxicological Profile

While the anticancer potential is significant, the toxicological profile remains critical. Preliminary assessments indicate low toxicity towards non-cancerous cells at therapeutic doses, suggesting a favorable safety margin compared to existing chemotherapeutics .

Q & A

Q. Answer :

  • Friedel-Crafts acylation : React quinoline-2-carbonyl chloride with 4-methoxyphenylacetylene in the presence of AlCl₃ ().
  • Reductive amination : Condense 4-methoxyacetophenone with 2-quinolinecarboxaldehyde, followed by NaBH₄ reduction.
  • Key reagents : Lewis acids (AlCl₃), borohydrides, and inert atmospheres to prevent oxidation.

Advanced Research Question : How can biocatalytic methods improve synthesis efficiency and enantiomeric purity? Answer :

  • Biocatalytic optimization : Use Daucus carota cells () or engineered enzymes (e.g., alcohol dehydrogenases) for asymmetric reduction of ketone intermediates.
  • Parameters : pH (6–8), temperature (25–30°C), and cofactor regeneration (NADPH/NADH).
  • Data contradiction : Traditional methods yield racemic mixtures, while biocatalysis achieves >90% enantiomeric excess (ee) but requires longer reaction times .

Basic Question: What analytical techniques are used to characterize this compound?

Q. Answer :

  • NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.8 ppm) and quinoline protons (δ ~8.5–9.0 ppm).
  • Mass spectrometry (MS) : ESI-MS for molecular ion [M+H]⁺ (expected m/z ~336.4).
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase).

Advanced Research Question : How can X-ray crystallography resolve structural ambiguities in derivatives? Answer :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).
  • Data interpretation : Compare with analogous structures (e.g., [1,1'-Biphenyl]-2-yl(phenyl)methanone, ) to identify bond angles and packing interactions.
  • Challenge : Low crystal yield due to viscous liquid nature (common in alcohols) .

Basic Question: What pharmacological potential does this compound exhibit?

Answer :
Preliminary studies suggest:

  • Antimicrobial activity : Quinoline moieties inhibit bacterial DNA gyrase ().
  • Anticancer potential : Ethanolamine derivatives modulate apoptosis pathways (e.g., caspase-3 activation).

Advanced Research Question : How can structure-activity relationship (SAR) studies guide optimization? Answer :

  • SAR strategies :
    • Modify methoxy position (para vs. meta) to alter hydrophobicity.
    • Replace quinoline with isoquinoline to assess target selectivity.
  • In vivo models : Use murine xenografts for bioavailability and toxicity profiling .

Basic Question: What safety protocols are essential when handling this compound?

Q. Answer :

  • Basic PPE : Gloves, lab coat, goggles, and fume hood use ().
  • Storage : Inert atmosphere (N₂), desiccated at 4°C.

Advanced Research Question : How can researchers mitigate hazards during large-scale reactions? Answer :

  • Engineering controls : Use closed-system reactors and real-time gas sensors (e.g., for volatile byproducts).
  • Waste management : Neutralize acidic/basic residues before disposal ().

Basic Question: What environmental considerations apply to this compound?

Q. Answer :

  • Disposal : Incinerate via certified hazardous waste facilities ().

Advanced Research Question : How can ecotoxicological impacts be assessed? Answer :

  • Degradation studies : Use HPLC-MS to track photolytic/hydrolytic breakdown products.
  • Ecotoxicology : Test on Daphnia magna (LC50) and soil microbes (OECD 301F) .

Advanced Research Question: How should researchers address contradictions in synthetic yield data?

Q. Answer :

  • Case study : Biocatalytic vs. chemical synthesis yields ():

    MethodYield (%)ee (%)Time (h)
    NaBH₄ reduction65–75<102
    Biocatalysis40–50>9024
  • Resolution : Optimize enzyme loading and solvent systems (e.g., aqueous-organic biphasic) to balance yield and ee .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
Reactant of Route 2
1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.